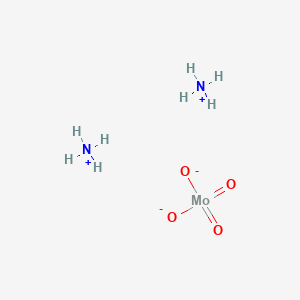

Ammonium molybdate

Cat. No. B1670391

Key on ui cas rn:

13106-76-8

M. Wt: 196.03 g/mol

InChI Key: APUPEJJSWDHEBO-UHFFFAOYSA-P

Attention: For research use only. Not for human or veterinary use.

Patent

US05273726

Procedure details

In one example, the source of molybdenum was acid-washed technical grade MoO3. A series of tests was run in each of which 60 grams of MoO3 was digested in 200 ml NH4OH in a 600 ml pressure reactor to form ammonium molybdate solution. Digestion times varied between one and three hours and digestion temperatures varied between 40° and 80° C. Magnesium was added in the form of 2M MG(NO3)2 6H2O and the amount added varied between 1 ml and 3.8 ml. The molarity of the NH4OH varied between 4.46 (which gave a pH of 9.0) and 6.40 (which gave a pH of 9.8). The ammonium molybdate was then cooled to 30° C. and filtered to remove the precipitate. Magnesium was then removed from the ammonium molybdate solution by ion exchange, as disclosed in U.S. Pat. No. 4,702,895. The solution was then evaporated to dryness to form ammonium dimolybdate (ADM) crystals. The ADM was then fired at 500° C. to form MoO3 for analysis to determine Al content. In all cases Al content was less than 18 ppm. At pH of 9.8 and at 0.04 mole Mg per liter, Al content was only 3 ppm.

[Compound]

Name

MG(NO3)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

[Compound]

|

Name

|

MG(NO3)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Digestion times varied between one and three hours and digestion temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

varied between 40° and 80° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the amount added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a pH of 9.0) and 6.40 (which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a pH of 9.8)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Magnesium was then removed from the ammonium molybdate solution by ion exchange

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was then evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05273726

Procedure details

In one example, the source of molybdenum was acid-washed technical grade MoO3. A series of tests was run in each of which 60 grams of MoO3 was digested in 200 ml NH4OH in a 600 ml pressure reactor to form ammonium molybdate solution. Digestion times varied between one and three hours and digestion temperatures varied between 40° and 80° C. Magnesium was added in the form of 2M MG(NO3)2 6H2O and the amount added varied between 1 ml and 3.8 ml. The molarity of the NH4OH varied between 4.46 (which gave a pH of 9.0) and 6.40 (which gave a pH of 9.8). The ammonium molybdate was then cooled to 30° C. and filtered to remove the precipitate. Magnesium was then removed from the ammonium molybdate solution by ion exchange, as disclosed in U.S. Pat. No. 4,702,895. The solution was then evaporated to dryness to form ammonium dimolybdate (ADM) crystals. The ADM was then fired at 500° C. to form MoO3 for analysis to determine Al content. In all cases Al content was less than 18 ppm. At pH of 9.8 and at 0.04 mole Mg per liter, Al content was only 3 ppm.

[Compound]

Name

MG(NO3)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

[Compound]

|

Name

|

MG(NO3)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Digestion times varied between one and three hours and digestion temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

varied between 40° and 80° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the amount added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a pH of 9.0) and 6.40 (which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a pH of 9.8)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Magnesium was then removed from the ammonium molybdate solution by ion exchange

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was then evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05273726

Procedure details

In one example, the source of molybdenum was acid-washed technical grade MoO3. A series of tests was run in each of which 60 grams of MoO3 was digested in 200 ml NH4OH in a 600 ml pressure reactor to form ammonium molybdate solution. Digestion times varied between one and three hours and digestion temperatures varied between 40° and 80° C. Magnesium was added in the form of 2M MG(NO3)2 6H2O and the amount added varied between 1 ml and 3.8 ml. The molarity of the NH4OH varied between 4.46 (which gave a pH of 9.0) and 6.40 (which gave a pH of 9.8). The ammonium molybdate was then cooled to 30° C. and filtered to remove the precipitate. Magnesium was then removed from the ammonium molybdate solution by ion exchange, as disclosed in U.S. Pat. No. 4,702,895. The solution was then evaporated to dryness to form ammonium dimolybdate (ADM) crystals. The ADM was then fired at 500° C. to form MoO3 for analysis to determine Al content. In all cases Al content was less than 18 ppm. At pH of 9.8 and at 0.04 mole Mg per liter, Al content was only 3 ppm.

[Compound]

Name

MG(NO3)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

[Compound]

|

Name

|

MG(NO3)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Digestion times varied between one and three hours and digestion temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

varied between 40° and 80° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the amount added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a pH of 9.0) and 6.40 (which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a pH of 9.8)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Magnesium was then removed from the ammonium molybdate solution by ion exchange

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was then evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |